N-(3-MORPHOLINOPROPYL)-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA
Overview
Description
N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea is a chemical compound with the molecular formula C15H30N4O2S It is known for its unique structure, which includes a morpholine ring and a trimethoxyphenyl group connected by a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 3-(4-morpholinyl)propylamine with 3,4,5-trimethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-morpholinyl)propyl]acrylamide
- 3-(4-morpholinyl)propyl isothiocyanate
- N-[3-(4-morpholinyl)propyl]-3-(3,4,5-trimethoxyphenyl)propanamide
Uniqueness
N-[3-(4-morpholinyl)propyl]-N’-(3,4,5-trimethoxyphenyl)thiourea is unique due to its combination of a morpholine ring and a trimethoxyphenyl group linked by a thiourea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the trimethoxyphenyl group enhances its potential as an enzyme inhibitor, while the morpholine ring contributes to its solubility and stability.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-21-14-11-13(12-15(22-2)16(14)23-3)19-17(25)18-5-4-6-20-7-9-24-10-8-20/h11-12H,4-10H2,1-3H3,(H2,18,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYPMLNJJJBVCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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